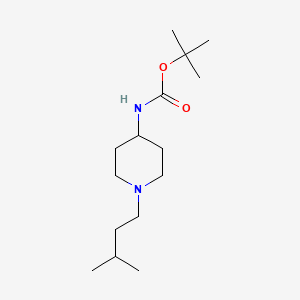

4-(BOC-Amino)-1-isopentylpiperidine

Description

Properties

IUPAC Name |

tert-butyl N-[1-(3-methylbutyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O2/c1-12(2)6-9-17-10-7-13(8-11-17)16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCUXNHQOGZUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732661 | |

| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888944-67-0 | |

| Record name | Carbamic acid, [1-(3-methylbutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888944-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(BOC-Amino)-1-isopentylpiperidine: A-Depth Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(BOC-Amino)-1-isopentylpiperidine, a valuable building block in medicinal chemistry and drug discovery. The document details two primary synthetic strategies: direct N-alkylation and reductive amination. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of piperidine derivatives and related compounds.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug design. The specific target of this guide, this compound, incorporates several key features: a piperidine core, a protected primary amine (BOC-amino group), and an isopentyl group on the ring nitrogen. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, potentially for use as receptor agonists or antagonists, enzyme inhibitors, or other therapeutic agents.

The tert-butyloxycarbonyl (BOC) protecting group is crucial as it allows for selective modification of the piperidine nitrogen without interference from the amino group at the 4-position. The isopentyl group can contribute to the lipophilicity and steric profile of the final molecule, which can be critical for its pharmacokinetic and pharmacodynamic properties.

This guide will explore the two most common and practical methods for the synthesis of this target molecule, starting from the commercially available 4-(BOC-Amino)piperidine.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through two primary pathways, both commencing with 4-(BOC-Amino)piperidine. The choice between these routes may depend on the availability of starting materials, desired purity profile, and scale of the reaction.

-

Route A: Direct N-Alkylation: This classic approach involves the reaction of the secondary amine of 4-(BOC-Amino)piperidine with an isopentyl halide, such as 1-bromo-3-methylbutane (isoamyl bromide), in the presence of a base.

-

Route B: Reductive Amination: This method entails the reaction of 4-(BOC-Amino)piperidine with 3-methylbutanal (isovaleraldehyde). The initially formed iminium ion intermediate is then reduced in situ to the desired tertiary amine.

The following sections will provide detailed protocols for both synthetic strategies.

Synthesis via Direct N-Alkylation

Direct N-alkylation is a straightforward method for forming carbon-nitrogen bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the isopentyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Experimental Protocol: Direct N-Alkylation

Materials:

-

4-(BOC-Amino)piperidine

-

1-Bromo-3-methylbutane (Isoamyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with stir bar

-

Heating mantle with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-(BOC-Amino)piperidine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

To the stirred suspension, add 1-bromo-3-methylbutane (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality in Experimental Choices

-

Solvent: Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

-

Base: Anhydrous potassium carbonate is a mild and inexpensive base that effectively scavenges the HBr produced during the reaction.[1]

-

Temperature: Heating the reaction accelerates the rate of the SN2 reaction, which can be sluggish at room temperature.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the introduction of moisture, which can affect the reactivity of the base and potentially lead to side reactions.

Synthesis via Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines. It proceeds in two stages: the formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by the reduction of this intermediate to the corresponding amine. A key advantage of this method is that the reducing agents used are often selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure.

Experimental Protocol: Reductive Amination

Materials:

-

4-(BOC-Amino)piperidine

-

3-Methylbutanal (Isovaleraldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve 4-(BOC-Amino)piperidine (1.0 eq) in anhydrous DCM.

-

Add 3-methylbutanal (1.1-1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality in Experimental Choices

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than other borohydrides like sodium cyanoborohydride.

-

Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively unreactive and effectively dissolves the reactants.

-

Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, thereby accelerating the reaction.[2]

Comparative Analysis of Synthetic Routes

| Feature | Direct N-Alkylation | Reductive Amination |

| Starting Materials | 4-(BOC-Amino)piperidine, Isopentyl halide | 4-(BOC-Amino)piperidine, Isovaleraldehyde |

| Reagents | Base (e.g., K₂CO₃), High temperature | Reducing agent (e.g., STAB), Acid catalyst |

| Reaction Conditions | Elevated temperatures often required | Typically performed at room temperature |

| Potential Side Reactions | Over-alkylation (quaternary salt formation) | Reduction of the starting aldehyde |

| Work-up | Filtration of inorganic salts | Aqueous quench and extraction |

| Overall Efficiency | Generally reliable and high-yielding | Often cleaner with fewer side products |

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A typical eluent system would be a mixture of ethyl acetate and hexanes. The product is expected to be less polar than the starting 4-(BOC-Amino)piperidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the isopentyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and multiplets for the two methylene groups). The protons on the piperidine ring will appear as complex multiplets. The BOC group will exhibit a singlet at around 1.45 ppm.

-

¹³C NMR: The spectrum will show distinct peaks for the carbons of the isopentyl group, the piperidine ring, and the BOC protecting group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected molecular weight is 270.42 g/mol . The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 271.

Safety Considerations

-

Isoamyl bromide: Is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isovaleraldehyde: Is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.[3][4]

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is a skin and eye irritant. Handle in a dry environment and avoid contact with water.

-

N,N-Dimethylformamide (DMF): Is a combustible liquid and is harmful in contact with skin or if inhaled. It is a suspected teratogen. Handle in a fume hood with appropriate PPE.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide has outlined two robust and efficient methods for the synthesis of this compound. Both direct N-alkylation and reductive amination offer viable pathways to this valuable synthetic intermediate. The choice of method will depend on specific laboratory constraints and the desired scale of the synthesis. The detailed protocols and supporting information provided herein are intended to enable researchers to successfully prepare this compound for their drug discovery and development programs.

Visualizing the Synthetic Pathways

Diagram 1: Direct N-Alkylation Route

Caption: Synthetic scheme for direct N-alkylation.

Diagram 2: Reductive Amination Workflow

Caption: Workflow for synthesis via reductive amination.

References

- Reductive Amination in Organic Synthesis. Org. React. 2002, 59, 1.

- Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A.; Sundberg, R. J. 5th ed. Springer, 2007. (A standard textbook covering fundamental organic reactions).

-

Safety Data Sheet for Isovaleraldehyde. Chem Service. (URL: [Link])

-

Safety Data Sheet for Isoamyl bromide. Lab Alley. (URL: [Link])

-

General procedure for N-alkylation of piperidines. ResearchGate Discussion. (URL: [Link])

-

Reductive Amination Protocol. YouTube. (A general visual guide to the technique). (URL: [Link])

-

Procedure for N-alkylation of Piperidine. ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Chemical Properties of 4-(BOC-Amino)-1-isopentylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(BOC-Amino)-1-isopentylpiperidine, a key intermediate in contemporary medicinal chemistry. Designed for researchers and drug development professionals, this document delves into the synthesis, structural elucidation, and physicochemical properties of this compound, grounded in established scientific principles and experimental data.

Introduction: The Significance of N-Substituted Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in the design of therapeutic agents, present in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile framework for introducing diverse pharmacophoric elements.[1][3] The nature of the substituent on the piperidine nitrogen plays a pivotal role in modulating the biological activity of the molecule, influencing its binding affinity to target proteins and its overall ADME (absorption, distribution, metabolism, and excretion) profile.[4]

This compound, with its protected primary amine and a lipophilic isopentyl group, represents a valuable building block for the synthesis of novel bioactive compounds. The tert-butyloxycarbonyl (BOC) protecting group allows for selective chemical transformations, while the isopentyl moiety can enhance interactions with hydrophobic pockets in biological targets, potentially leading to increased potency and selectivity.[5][6]

Synthesis and Mechanism: Reductive Amination

The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-(BOC-Amino)piperidine with isovaleraldehyde (3-methylbutanal). This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride-based reducing agent.

Diagram of the Synthesis Pathway

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

4-(BOC-Amino)piperidine (1.0 eq)

-

Isovaleraldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(BOC-Amino)piperidine and anhydrous DCM. Stir the mixture until the solid is fully dissolved. Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is crucial as water can hydrolyze the reducing agent and iminium intermediate.

-

Addition of Aldehyde: Add isovaleraldehyde dropwise to the stirred solution at room temperature. Stir the reaction mixture for 30-60 minutes. Rationale: This allows for the formation of the iminium intermediate before the addition of the reducing agent.

-

Reduction: Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30°C. Stir the reaction at room temperature for 12-24 hours. Rationale: Sodium triacetoxyborohydrate is a mild and selective reducing agent for iminium ions, minimizing the reduction of the aldehyde starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. Rationale: The bicarbonate solution neutralizes any remaining acid and quenches the excess reducing agent. The brine wash removes residual water from the organic layer.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound. Rationale: Column chromatography effectively removes any unreacted starting materials and byproducts.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 888944-67-0 |

| Molecular Formula | C₁₅H₃₀N₂O₂ |

| Molecular Weight | 270.42 g/mol |

| Appearance | Predicted to be a colorless to pale yellow oil or low melting solid |

| Solubility | Soluble in common organic solvents like DCM, chloroform, ethyl acetate, and methanol.[7] Insoluble in water. |

| Storage | Store at 2-8°C for long-term stability. |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

δ ~4.5 ppm (br s, 1H): This broad singlet corresponds to the NH proton of the BOC-protected amine.

-

δ ~3.4 ppm (m, 1H): This multiplet is attributed to the CH proton on the piperidine ring at the 4-position, adjacent to the BOC-amino group.

-

δ ~2.8-3.0 ppm (m, 2H): These multiplets represent the axial protons on the piperidine ring at the 2 and 6 positions.

-

δ ~2.2-2.4 ppm (m, 2H): These multiplets correspond to the methylene protons of the isopentyl group attached to the piperidine nitrogen (-N-CH₂ -).

-

δ ~1.8-2.0 ppm (m, 2H): These multiplets are assigned to the equatorial protons on the piperidine ring at the 2 and 6 positions.

-

δ ~1.6-1.8 ppm (m, 1H): This multiplet corresponds to the methine proton of the isopentyl group (-CH₂-CH (CH₃)₂).

-

δ ~1.44 ppm (s, 9H): This characteristic sharp singlet is due to the nine equivalent protons of the tert-butyl group of the BOC protecting group.

-

δ ~1.2-1.4 ppm (m, 2H): These multiplets represent the methylene protons of the isopentyl group adjacent to the methine (-CH₂ -CH(CH₃)₂).

-

δ ~0.8-0.9 ppm (d, 6H): This doublet corresponds to the six equivalent protons of the two methyl groups of the isopentyl moiety.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

δ ~155 ppm: Carbonyl carbon of the BOC group.

-

δ ~79 ppm: Quaternary carbon of the tert-butyl group of the BOC protecting group.

-

δ ~53-55 ppm: Methylene carbons of the piperidine ring at the 2 and 6 positions.

-

δ ~50 ppm: Methine carbon of the piperidine ring at the 4-position.

-

δ ~30-32 ppm: Methylene carbons of the piperidine ring at the 3 and 5 positions.

-

δ ~28.4 ppm: Methyl carbons of the tert-butyl group.

-

δ ~39 ppm: Methylene carbon of the isopentyl group attached to the nitrogen.

-

δ ~26 ppm: Methylene carbon of the isopentyl group (-CH₂ -CH(CH₃)₂).

-

δ ~25 ppm: Methine carbon of the isopentyl group.

-

δ ~22 ppm: Methyl carbons of the isopentyl group.

IR (Infrared) Spectroscopy:

-

~3350 cm⁻¹ (N-H stretch): Characteristic of the secondary amine in the BOC-carbamate.

-

~2950-2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the piperidine and isopentyl groups.

-

~1680-1700 cm⁻¹ (C=O stretch): Strong absorption from the carbonyl group of the BOC protecting group.

-

~1520 cm⁻¹ (N-H bend): Bending vibration of the N-H bond.

-

~1170 cm⁻¹ (C-O stretch): Stretching vibration of the C-O bond in the carbamate.

MS (Mass Spectrometry):

-

Expected [M+H]⁺: 271.24.

-

Fragmentation Pattern: A characteristic loss of the tert-butyl group (57 amu) or isobutylene (56 amu) from the molecular ion is expected. Further fragmentation of the piperidine ring would also be observed.

Reactivity and Applications in Medicinal Chemistry

This compound is a versatile intermediate with two primary points for chemical modification: the BOC-protected amine and the tertiary amine of the piperidine ring.

Diagram of Key Reactions

Caption: Key reaction pathways for this compound.

The BOC group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the primary amine. This allows for subsequent functionalization, such as amide bond formation with carboxylic acids to generate a diverse library of compounds.

The tertiary amine of the piperidine ring, while less reactive, can undergo reactions such as quaternization. The isopentyl group itself is generally stable to common reaction conditions.

The lipophilic nature of the isopentyl group can be advantageous in drug design for several reasons:

-

Enhanced Membrane Permeability: The increased lipophilicity can improve the ability of the molecule to cross cell membranes, potentially leading to better oral bioavailability.

-

Increased Binding Affinity: The isopentyl group can engage in hydrophobic interactions with specific residues in the binding pocket of a target protein, thereby increasing the potency of the drug candidate.[6][12]

-

Modulation of Metabolic Stability: The presence of the alkyl group can influence the metabolic profile of the compound, potentially blocking sites of metabolism and increasing the drug's half-life.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following GHS hazard statements apply:[13]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[13]

-

Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via reductive amination, coupled with the strategic placement of a protected primary amine and a lipophilic N-isopentyl group, makes it an attractive starting material for drug discovery programs. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of new pharmaceuticals.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

-

Durell, A., et al. (2022). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 144(33), 15384–15393. [Link][5]

-

Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448. [Link][4]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link][8]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link][12]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link][6]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link][7]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][14]

-

PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link][15]

-

ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link][16]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link][17]

-

AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link][13]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link][11]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. policija.si [policija.si]

- 8. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. aablocks.com [aablocks.com]

- 14. mdpi.com [mdpi.com]

- 15. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-(BOC-Amino)-1-isopentylpiperidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic building block, 4-(BOC-Amino)-1-isopentylpiperidine (CAS No. 888944-67-0). The 1,4-disubstituted piperidine scaffold is a privileged structure in modern medicinal chemistry, and this particular intermediate offers researchers a valuable tool for introducing a lipophilic isopentyl group to explore structure-activity relationships (SAR) in novel drug candidates. This document details a robust and reliable synthetic protocol via reductive amination, explains the underlying chemical principles, outlines its strategic applications in drug discovery, and provides validated methods for its characterization and quality control.

Introduction and Physicochemical Properties

This compound, also known by its IUPAC name tert-butyl (1-isopentylpiperidin-4-yl)carbamate, is a key intermediate for organic synthesis.[1][2] The molecule combines a piperidine core, which provides a three-dimensional scaffold common in many CNS-active and peripherally-acting drugs, with two key functional groups: a tert-butyloxycarbonyl (BOC)-protected amine at the 4-position and an isopentyl (3-methylbutyl) group on the piperidine nitrogen.

The BOC group is a stable, yet readily cleavable, protecting group essential for regioselective synthesis, allowing for modifications elsewhere in the molecule before its removal under acidic conditions. The N-isopentyl group increases the lipophilicity of the scaffold, a critical parameter that can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for hydrophobic pockets in biological targets.

Chemical Structure

The structure of this compound is fundamental to its utility in synthetic chemistry.

Caption: Chemical structure of tert-butyl (1-isopentylpiperidin-4-yl)carbamate.

Physicochemical Data

Quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 888944-67-0 | [1][2] |

| Molecular Formula | C₁₅H₃₀N₂O₂ | [2] |

| Molecular Weight | 270.42 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white solid or oil | N/A |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | SDCUXNHQOGZUDP-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Reductive Amination

The most efficient and reliable method for preparing this compound is through a one-pot reductive amination reaction. This method involves the reaction of the precursor, tert-butyl piperidin-4-ylcarbamate (4-BOC-Aminopiperidine), with isovaleraldehyde in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Mechanistic Rationale and Experimental Choice

Reductive amination is a cornerstone of amine synthesis due to its efficiency and control, avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides.[3] The process occurs in two main stages within the same pot:

-

Iminium Ion Formation: The secondary amine of the piperidine precursor reacts with the aldehyde (isovaleraldehyde) under mildly acidic conditions to form a transient iminium ion.

-

Hydride Reduction: The reducing agent then selectively reduces the C=N double bond of the iminium ion to form the final tertiary amine product.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation for several key reasons:

-

Selectivity: It is a mild reducing agent that reacts much faster with iminium ions than with aldehydes or ketones.[1][4][5] This selectivity is crucial in a one-pot reaction, as it prevents the wasteful reduction of the starting aldehyde to isopentyl alcohol.

-

Compatibility: Unlike other borohydrides, NaBH(OAc)₃ is stable and effective under the slightly acidic conditions that are optimal for imine formation, typically catalyzed by a small amount of acetic acid.[1][4]

-

Safety and Handling: It is a safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN), another common reagent for this reaction.[3]

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[4][5]

Materials:

-

tert-butyl piperidin-4-ylcarbamate (4-BOC-Aminopiperidine, 1.0 eq)

-

Isovaleraldehyde (3-methylbutanal, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add tert-butyl piperidin-4-ylcarbamate (1.0 eq).

-

Dissolve the starting material in anhydrous DCM or DCE.

-

Add isovaleraldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause a slight exotherm.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to afford this compound as a pure compound.

Applications in Drug Discovery

The 1,4-disubstituted aminopiperidine scaffold is a highly valuable motif in medicinal chemistry. While specific published applications for the N-isopentyl derivative are not prevalent, its utility lies in its role as a key building block for creating libraries of compounds to probe SAR. The parent scaffold, 4-(N-Boc-amino)piperidine, has been used to synthesize potent antagonists of the CCR5 receptor (a target for HIV therapeutics) and novel antibacterial agents targeting topoisomerase II.

By synthesizing the N-isopentyl derivative, a drug discovery team can systematically evaluate how adding a moderately sized, lipophilic alkyl chain at the piperidine nitrogen affects a compound's potency, selectivity, and pharmacokinetic properties. This is a fundamental strategy in lead optimization.

Potential Therapeutic Areas for Exploration:

-

Antiviral Agents: Modifying known CCR5 antagonists with the N-isopentyl group to explore effects on antiviral potency and cell permeability.

-

Neuroscience: The piperidine core is common in CNS drugs. The N-isopentyl group can be used to tune blood-brain barrier penetration for targets such as opioid or dopamine receptors.

-

Metabolic Diseases: As an intermediate for inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), where N-substituents on piperidine rings are known to influence binding.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following methods are standard for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for all unique protons in the molecule. Expected chemical shifts (in CDCl₃) would include:

-

A singlet around 1.45 ppm for the 9 protons of the tert-butyl (BOC) group.

-

Multiplets for the isopentyl group protons: a doublet for the two terminal methyl groups, a multiplet for the adjacent CH, and triplets/multiplets for the two CH₂ groups.

-

A series of multiplets for the piperidine ring protons, typically between 1.2-3.0 ppm.

-

A broad singlet for the carbamate N-H proton.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 15 carbon atoms. Key expected signals include:

-

The carbonyl carbon of the BOC group (~155 ppm).

-

The quaternary carbon of the BOC group (~79 ppm).

-

The methyl carbons of the BOC group (~28 ppm).

-

Signals for the isopentyl and piperidine ring carbons in the aliphatic region (typically 20-60 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is a suitable method.

-

Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 271.4.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound.

-

Column: A reverse-phase C18 column is standard.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection (if the compound has a chromophore, though it is weak for this molecule) or, more effectively, coupling to a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD).

| Analytical Technique | Purpose | Expected Result |

| ¹H NMR | Structural Confirmation | Signals corresponding to BOC, isopentyl, and piperidine protons. |

| ¹³C NMR | Structural Confirmation | 15 distinct carbon signals in the expected regions. |

| LC-MS (ESI+) | Identity & Purity | [M+H]⁺ ion at m/z 271.4; Purity typically >98% by peak area. |

| FT-IR | Functional Group ID | Characteristic absorptions for N-H (carbamate) and C=O (carbamate). |

Conclusion

This compound is a strategically important, yet synthetically accessible, building block for drug discovery and medicinal chemistry. Its preparation via reductive amination is a robust, selective, and scalable method. The compound provides researchers with a valuable tool to introduce a lipophilic N-isopentyl substituent, enabling the systematic exploration of structure-activity relationships in the development of novel therapeutics. The analytical methods outlined in this guide provide a framework for ensuring the quality and identity of this versatile intermediate, supporting its effective application in research and development pipelines.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

-

Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. ([Link])

-

Kondrashov, M. V., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. ([Link])

-

Angene Chemical. This compound Product Page. ([Link])

-

PubChem. tert-butyl piperidin-4-ylcarbamate. National Center for Biotechnology Information. ([Link])

Sources

- 1. This compound | 888944-67-0 [sigmaaldrich.com]

- 2. Angene - this compound | 888944-67-0 | MFCD21333075 | AG00492U [japan.angenechemical.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Structural Elucidation of 4-(BOC-Amino)-1-isopentylpiperidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is the cornerstone of scientific integrity and progress. This guide provides an in-depth, multi-technique approach to the structural elucidation of 4-(BOC-Amino)-1-isopentylpiperidine, a substituted piperidine scaffold relevant in medicinal chemistry. We move beyond mere procedural descriptions to explore the causal logic behind the selection and application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating the data from these orthogonal techniques, we establish a self-validating workflow that ensures the highest confidence in structural assignment, a critical step in any research and development pipeline.

Introduction: The Imperative for Structural Verification

This compound is a molecule composed of three key structural motifs: a central piperidine ring, an N-tert-butyloxycarbonyl (BOC) protected amine at the 4-position, and an isopentyl (3-methylbutyl) substituent on the piperidine nitrogen. The synthesis of such molecules, often via pathways like reductive amination, necessitates rigorous analytical confirmation. Any ambiguity in the final structure—be it regioisomeric uncertainty or the presence of unreacted starting materials—can compromise downstream applications, from biological assays to clinical trials.

Molecular Identity:

-

Chemical Name: tert-butyl (1-isopentylpiperidin-4-yl)carbamate

-

Molecular Formula: C₁₅H₃₀N₂O₂[1]

-

Molecular Weight: 270.41 g/mol [1]

DOT Script for Molecular Structure

Caption: Chemical structure of this compound.

The Cornerstone Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. Its power lies in its ability to map the precise electronic environment of each proton and carbon atom, and more importantly, to reveal through-bond and through-space connectivities. For a molecule like this compound, NMR is not just a characterization tool; it is the primary arbiter of structural truth, capable of distinguishing isomers and confirming the successful installation of all three key molecular fragments.

¹H NMR Spectroscopy: Mapping the Proton Framework

The proton NMR spectrum provides a quantitative and qualitative census of every unique proton environment. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are dictated by the neighboring atoms, allowing for a piece-by-piece reconstruction of the molecular puzzle.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Assigned Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |

|---|---|---|---|---|

| Isopentyl -CH ₃ | ~ 0.90 | Doublet (d) | 6H | Two magnetically equivalent methyl groups split by the adjacent methine proton. A clear indicator of the isopentyl terminus.[2] |

| BOC -(CH ₃)₃ | ~ 1.44 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group show no coupling, resulting in a strong, sharp singlet. This is the unmistakable signature of the BOC protecting group.[3][4][5] |

| Piperidine -CH ₂- (axial, C3/C5) | ~ 1.25 - 1.40 | Multiplet (m) | 2H | Shielded axial protons on the piperidine ring. |

| Isopentyl -CH ₂- | ~ 1.45 - 1.55 | Multiplet (m) | 2H | The methylene group beta to the piperidine nitrogen. |

| Isopentyl -CH - | ~ 1.65 - 1.75 | Multiplet (m) | 1H | The methine proton of the isopentyl group, responsible for splitting the 6H doublet. |

| Piperidine -CH ₂- (equatorial, C3/C5) | ~ 1.90 - 2.05 | Multiplet (m) | 2H | Deshielded equatorial protons on the piperidine ring. |

| Piperidine -NCH ₂- (equatorial, C2/C6) | ~ 2.10 - 2.25 | Multiplet (m) | 2H | Protons adjacent (alpha) to the ring nitrogen are deshielded. |

| Isopentyl -NCH ₂- | ~ 2.35 - 2.45 | Multiplet (m) | 2H | The methylene group of the isopentyl chain directly attached to the nitrogen, showing significant deshielding. |

| Piperidine -NCH ₂- (axial, C2/C6) | ~ 2.85 - 3.00 | Multiplet (m) | 2H | Deshielded axial protons alpha to the ring nitrogen. |

| Piperidine -CH -NH | ~ 3.40 - 3.60 | Multiplet (m) | 1H | The methine proton at the C4 position, deshielded by the adjacent carbamate nitrogen. |

| Carbamate -NH - | ~ 4.50 - 5.00 | Broad Singlet (br s) | 1H | The amide proton. Its broadness is due to quadrupole broadening and potential chemical exchange. This peak will disappear upon a D₂O shake.[4][6] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert several times or vortex briefly to ensure complete dissolution.

-

Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum using a standard pulse program (e.g., 'zg30') on a 400 MHz or higher field instrument. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate all signals and determine the multiplicity of each peak.

¹³C NMR Spectroscopy: The Carbon Backbone

While ¹H NMR maps the protons, ¹³C NMR provides direct evidence for the carbon skeleton, confirming the presence of all 15 carbon atoms in their unique chemical environments.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Assigned Carbons | Expected Chemical Shift (δ, ppm) | Rationale & Key Insights |

|---|---|---|

| Isopentyl -C H₃ | ~ 22.6 | The two equivalent terminal methyl carbons. |

| Isopentyl -C H- | ~ 26.0 | The methine carbon of the isopentyl group. |

| BOC -(C H₃)₃ | ~ 28.4 | The three equivalent methyl carbons of the tert-butyl group. A highly characteristic peak.[3] |

| Piperidine -C H₂- (C3/C5) | ~ 32.5 | The carbons beta to the ring nitrogen. |

| Isopentyl -C H₂- | ~ 39.0 | The methylene carbon beta to the nitrogen. |

| Piperidine -C H-NH | ~ 48.0 | The C4 methine carbon, shifted downfield by the attached nitrogen. |

| Piperidine -NC H₂- (C2/C6) | ~ 53.0 | The carbons alpha to the ring nitrogen. |

| Isopentyl -NC H₂- | ~ 59.0 | The isopentyl methylene carbon directly attached to the nitrogen. |

| BOC -C (CH₃)₃ | ~ 79.2 | The quaternary carbon of the BOC group. Its signal may be of lower intensity.[3] |

| Carbamate -C =O | ~ 155.5 | The carbamate carbonyl carbon, characteristically found in this downfield region.[3] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample (15-25 mg) may be beneficial.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Identify all expected carbon signals.

Trustworthiness: The assignments are validated by 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons (e.g., all protons within the isopentyl chain and all protons within the piperidine ring), confirming these fragments. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal directly to its attached carbon, solidifying the assignments in both tables.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, corroborating evidence of its substructures. For a synthetic product, confirming the molecular weight is a non-negotiable checkpoint. We utilize Electrospray Ionization (ESI), a soft ionization technique, which minimizes premature fragmentation and ensures the observation of the protonated molecular ion, [M+H]⁺.

Expected ESI-MS Data

| m/z Value (Da) | Identity | Interpretation |

|---|---|---|

| 271.24 | [M+H]⁺ | The protonated molecular ion. Confirms the molecular formula C₁₅H₃₀N₂O₂. High-resolution MS (HRMS) would yield a more precise mass (e.g., 271.2380), further validating the elemental composition. |

| 215.18 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the BOC group. A classic fragmentation pathway for BOC-protected amines.[7] |

| 171.19 | [M+H - C₅H₉O₂]⁺ | Loss of the entire BOC group (100 Da). This fragment represents the deprotected 1-isopentyl-4-aminopiperidine core. |

| 114.13 | [C₇H₁₆N]⁺ | Fragment corresponding to the piperidine ring with the isopentyl group after cleavage at the C4 position. |

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source.

-

Ionization: Operate the ESI source in positive ion mode, as the basic nitrogen atoms are readily protonated.

-

MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

MS/MS Analysis (for fragmentation): Select the [M+H]⁺ ion (m/z 271.24) as the precursor and perform a product ion scan (tandem MS) to generate the fragmentation pattern. This involves inducing fragmentation via collision-induced dissociation (CID).

Trustworthiness: The system is self-validating through the logical consistency of the fragmentation. The observed neutral loss of 56 Da and 100 Da are diagnostic for the BOC group. The presence of fragments corresponding to the isopentylpiperidine core further substantiates the proposed structure.

Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid, straightforward technique that acts as a functional group checklist. While it doesn't provide the detailed connectivity information of NMR, it quickly confirms the presence of key bonds, such as the carbamate C=O and N-H, and the aliphatic C-H stretches. Its value lies in its speed and its ability to immediately flag gross structural errors, such as the failure of the BOC protection step.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~ 3340 | N-H Stretch | Secondary Amine (Carbamate) | Confirms the presence of the -NH- moiety within the BOC group.[6] |

| 2955, 2870 | C-H Stretch | Alkanes (sp³ C-H) | Strong absorptions confirming the aliphatic nature of the piperidine and isopentyl groups. |

| ~ 1695 | C=O Stretch | Carbamate Carbonyl | A very strong, sharp absorption that is highly characteristic of the BOC group's carbonyl. Its presence is crucial evidence of a successful protection reaction.[6][8][9][10] |

| ~ 1520 | N-H Bend | Secondary Amine (Carbamate) | Bending vibration associated with the carbamate N-H bond. |

| ~ 1170 | C-O Stretch | Carbamate Ester | Confirms the C-O single bond of the carbamate functionality.[6] |

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-650 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Trustworthiness: The simultaneous observation of a strong C=O stretch around 1695 cm⁻¹ and an N-H stretch around 3340 cm⁻¹ provides compelling, synergistic evidence for the carbamate group. The absence of primary amine bands (typically a doublet around 3300-3500 cm⁻¹) confirms that the starting 4-aminopiperidine derivative has been successfully derivatized.

Integrated Workflow and Conclusion

The structural elucidation of this compound is not a linear process but an integrated workflow where each piece of data reinforces the others. The flowchart below illustrates this synergistic relationship.

DOT Script for Elucidation Workflow

Caption: Integrated workflow for structural confirmation.

References

-

Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. (2020). ACS Omega. [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. [Link]

-

¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. (n.d.). ResearchGate. [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

-

Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2023). The Journal of Physical Chemistry Letters. [Link]

-

4-Amino-1-Boc-piperidine. (n.d.). PubChem. [Link]

-

4-(N-Boc-amino)piperidine. (n.d.). PubChem. [Link]

-

FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). (n.d.). ResearchGate. [Link]

-

FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... (n.d.). ResearchGate. [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. [Link]

-

Piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. [Link]

-

This compound. (n.d.). Angene. [Link]

-

This compound,888944-67-0. (n.d.). Amadis Chemical. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031528). (n.d.). HMDB. [Link]

-

Solved . NMR analysis: Identify all chemical shifts and. (2021). Chegg.com. [Link]

- Method for preparing 4-Boc-aminopiperidine. (n.d.).

-

Explain how the peaks in the NMR spectrum correspond to the structure of isopentyl acetate,... (n.d.). Homework.Study.com. [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]

-

BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

-

Synthesis of Boc-protected bicycloproline. (n.d.). PMC - NIH. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

1-Boc-4-AP. (n.d.). Wikipedia. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. Angene - this compound | 888944-67-0 | MFCD21333075 | AG00492U [japan.angenechemical.com]

- 2. Isopentyl ether(544-01-4) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of 4-(BOC-Amino)-1-isopentylpiperidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(BOC-Amino)-1-isopentylpiperidine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data essential for the structural elucidation and quality control of this compound (CAS: 888944-67-0), a valuable substituted piperidine building block in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, this document synthesizes predictive data with established spectroscopic principles to offer researchers a self-validating framework for compound identification. We will explore the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output. Detailed, field-proven protocols for data acquisition are provided, ensuring that researchers can confidently verify the identity and purity of their material.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a piperidine core, N-alkylation with an isopentyl group, and a tert-butoxycarbonyl (BOC) protected amine at the C4 position. This combination of a lipophilic alkyl chain and a protected polar group makes it a versatile intermediate in organic synthesis.[3][4]

| Property | Value | Source |

| Chemical Formula | C₁₅H₃₀N₂O₂ | [5] |

| Molecular Weight | 270.42 g/mol | [1] |

| CAS Number | 888944-67-0 | [5] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 2-8°C | [1] |

Structural Diagram with Numbering Scheme

The following diagram illustrates the IUPAC numbering for the piperidine ring and lettering for the substituent groups, which will be used for spectral assignments throughout this guide.

Caption: Numbering and lettering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

Expertise & Rationale: Experimental Choices

For a molecule of this nature, deuterated chloroform (CDCl₃) is an excellent initial choice for the NMR solvent due to its ability to dissolve nonpolar to moderately polar compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as the internal standard (0 ppm). The residual solvent peak in CDCl₃ appears at ~7.26 ppm in the ¹H spectrum and ~77.16 ppm in the ¹³C spectrum.[6][7]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the isopentyl group, the piperidine ring protons, and the BOC protecting group.

| Assignment (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H(i), H(i') | ~0.88 | Doublet | 6H | Two magnetically equivalent methyl groups on the isopentyl chain, split by the single H(h) proton. |

| H(e) | ~1.45 | Singlet | 9H | Nine equivalent protons of the tert-butyl group on the BOC protector, showing no coupling. |

| H(3eq), H(5eq) | ~1.90 | Multiplet | 2H | Equatorial protons on the piperidine ring adjacent to C4. |

| H(h) | ~1.65 | Multiplet | 1H | The methine proton of the isopentyl group, split by the two adjacent methyl groups and the CH₂ group. |

| H(g) | ~1.40 | Multiplet | 2H | Methylene protons of the isopentyl group. |

| H(3ax), H(5ax) | ~1.30 | Multiplet | 2H | Axial protons on the piperidine ring adjacent to C4. |

| H(f) | ~2.30 | Multiplet | 2H | Methylene protons adjacent to the piperidine nitrogen (N1). |

| H(2eq), H(6eq) | ~2.90 | Multiplet | 2H | Equatorial protons adjacent to the piperidine nitrogen. |

| H(2ax), H(6ax) | ~2.10 | Multiplet | 2H | Axial protons adjacent to the piperidine nitrogen. |

| H(4) | ~3.50 | Broad Multiplet | 1H | The methine proton at the C4 position, coupled to adjacent ring protons. |

| H(b) | ~4.50 | Broad Singlet | 1H | The N-H proton of the carbamate. Its chemical shift can be variable and the peak may be broad. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

| Assignment (Label) | Predicted δ (ppm) | Rationale |

| C(i), C(i') | ~22.6 | Equivalent methyl carbons of the isopentyl group. |

| C(h) | ~26.0 | Methine carbon of the isopentyl group. |

| C(e) | ~28.4 | Three equivalent methyl carbons of the BOC group's tert-butyl moiety. |

| C(3), C(5) | ~32.5 | Equivalent methylene carbons on the piperidine ring. |

| C(g) | ~38.0 | Methylene carbon of the isopentyl group. |

| C(4) | ~48.0 | Methine carbon bearing the BOC-amino group. |

| C(2), C(6) | ~53.0 | Equivalent methylene carbons adjacent to the piperidine nitrogen. |

| C(f) | ~60.0 | Methylene carbon of the isopentyl group attached to N1. |

| C(d) | ~79.2 | Quaternary carbon of the BOC group's tert-butyl moiety. |

| C(c) | ~155.0 | Carbonyl carbon of the BOC group. |

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 220-240 ppm and a longer relaxation delay (5-10 seconds) may be necessary to observe the quaternary carbonyl carbon.

-

Data Processing: Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication) to the raw FID data. Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[8]

Expertise & Rationale: Diagnostic Frequencies

For this molecule, the most diagnostic peaks will be the N-H stretch and the strong C=O stretch from the carbamate (BOC) group. The aliphatic C-H stretches from the piperidine and isopentyl groups will also be prominent.

Predicted IR Spectrum (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3350 | N-H Stretch | Medium | Characteristic of the secondary amine within the carbamate functional group.[9] |

| 2950-2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H stretching from the isopentyl and piperidine methylene and methyl groups. |

| ~1690 | C=O Stretch | Strong, Sharp | The carbonyl stretch of the carbamate (BOC) group is a very strong and reliable indicator.[10] |

| ~1510 | N-H Bend | Medium | Bending vibration coupled with C-N stretching. |

| ~1160 | C-O Stretch | Strong | Stretching of the C-O single bond in the tert-butyl ester moiety. |

Protocol: FTIR-ATR Data Acquisition

-

Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[11]

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.

Expertise & Rationale: Ionization Method

Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that will readily protonate the basic nitrogen of the piperidine ring, yielding a strong signal for the pseudomolecular ion [M+H]⁺ with minimal in-source fragmentation.[12]

Predicted Mass Spectrum and Fragmentation Analysis

The ESI-MS spectrum in positive ion mode is expected to show a base peak corresponding to the protonated molecule. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways.

-

Predicted [M+H]⁺: 271.24 (Calculated for C₁₅H₃₁N₂O₂⁺)

The primary fragmentation pathways are driven by the lability of the BOC group and alpha-cleavage relative to the piperidine nitrogen.[12][13]

Caption: Key fragmentation pathways for protonated this compound.

-

Loss of Isobutylene (C₄H₈): A classic fragmentation of BOC-protected amines, resulting in a carbamic acid intermediate which can then lose CO₂. This pathway leads to a fragment at m/z 215.18 .

-

Loss of Carbon Dioxide (CO₂): The intermediate at m/z 215.18 can subsequently lose CO₂ to yield a fragment at m/z 171.18 .

-

Loss of the Isopentyl Group (C₅H₁₁): Alpha-cleavage next to the protonated piperidine nitrogen can result in the loss of the isopentyl radical, leading to a fragment at m/z 200.17 .[12]

Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile, both with 0.1% formic acid, is effective. The formic acid aids in protonation for ESI.[11]

-

MS Instrumentation: Infuse the sample directly or via the LC into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

-

MS Scan: Acquire a full scan in positive ion mode over a mass range of m/z 50-500 to observe the [M+H]⁺ ion.

-

MS/MS Scan (Optional): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 271.2) as the precursor and applying collision-induced dissociation (CID) to observe the fragments described above.

Conclusion

The structural verification of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The key identifiers are: a singlet for the 9 BOC protons at ~1.45 ppm in ¹H NMR; a strong carbonyl absorption around 1690 cm⁻¹ in the IR spectrum; and a protonated molecular ion at m/z 271.24 in the ESI mass spectrum. This guide provides the predictive data and validated methodologies necessary for researchers to confidently confirm the structure and purity of this important synthetic building block.

References

-

PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

-

Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Angene. This compound. [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Center for Biotechnology Information. [Link]

-

ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters. [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra. YouTube. [Link]

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

- 1. This compound | 888944-67-0 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angene - this compound | 888944-67-0 | MFCD21333075 | AG00492U [japan.angenechemical.com]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. policija.si [policija.si]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(BOC-Amino)-1-isopentylpiperidine for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 4-(BOC-Amino)-1-isopentylpiperidine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine scaffold stands as a cornerstone of molecular design, featured in a multitude of approved therapeutics.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of the piperidine ring is a key endeavor in medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. Within this context, this compound (CAS No. 888944-67-0) emerges as a valuable, yet specialized, building block for the synthesis of novel chemical entities.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, commercial availability, plausible synthetic routes, and analytical characterization, while also exploring its potential applications as a key intermediate in the construction of complex bioactive molecules. The tert-butyloxycarbonyl (BOC) protecting group on the 4-amino position offers a strategic advantage, allowing for selective manipulation of the piperidine nitrogen before revealing the primary amine for subsequent diversification.[3] The 1-isopentyl substituent provides a lipophilic element that can be crucial for modulating a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

Physicochemical Properties and Commercial Availability

This compound, also known by its systematic name tert-butyl (1-isopentylpiperidin-4-yl)carbamate, possesses the molecular formula C₁₅H₃₀N₂O₂ and a molecular weight of approximately 270.42 g/mol .

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 888944-67-0 |

| Molecular Formula | C₁₅H₃₀N₂O₂ |

| Molecular Weight | 270.42 g/mol |

| Synonym | tert-butyl 1-isopentyl-4-piperidinylcarbamate |

| Storage Temperature | 2-8°C |

This compound is commercially available from a range of chemical suppliers, typically offered in research-grade purities (e.g., 97-98%). Availability in gram to multi-gram quantities facilitates its use in early-stage drug discovery and process development.

Table 2: Representative Commercial Suppliers

| Supplier | Purity | Available Quantities |

| Angene | 98% | 1g, 5g |

| Amadis Chemical | 97% | 1g, 5g |

| Sigma-Aldrich | 98% | Inquire |

Pricing can vary between suppliers and is dependent on the quantity and purity required. Researchers are advised to request quotes from multiple vendors to ensure competitive pricing.

Synthetic Pathways: A Practical Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the public domain, its structure lends itself to two primary and reliable synthetic strategies starting from the commercially available tert-butyl piperidin-4-ylcarbamate (also known as 4-(BOC-amino)piperidine). The choice between these methods will often depend on the availability of starting materials, reaction scale, and laboratory-specific capabilities.

Method 1: Reductive Amination